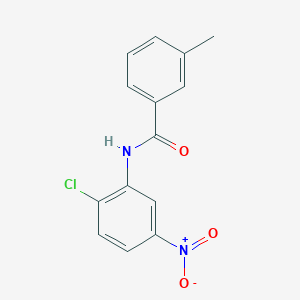![molecular formula C16H29N3O4S B5538973 2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538973.png)
2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazaspiro[5.5]undecane derivatives are notable for their unique spirocyclic structure, integrating nitrogen atoms within a bicyclic framework. These compounds have been synthesized through various methods, offering a range of functionalities for potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives can be achieved via intramolecular spirocyclization of 4-substituted pyridines, involving in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011). Additionally, Prins cascade cyclization has been used for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the versatility of synthetic approaches for these structures (Reddy et al., 2014).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives, such as 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane, has been elucidated using single crystal X-ray diffraction. These studies reveal the three-dimensional arrangement of atoms within the spirocyclic framework, highlighting the presence of nitrogen atoms and their coordination with other elements (Zhu, 2011).
Chemical Reactions and Properties
The reactivity of diazaspiro[5.5]undecane derivatives often involves their nitrogen atoms, which can participate in various chemical reactions. For instance, these compounds can undergo reactions with electrophiles, including alkyl halides and acid chlorides, leading to spirocyclic adducts or other heterocyclic derivatives (Cordes et al., 2013).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. The presence of functional groups, especially those involving oxygen or sulfur atoms, can significantly affect these properties.
Chemical Properties Analysis
Chemically, diazaspiro[5.5]undecane derivatives exhibit a range of behaviors, including the ability to form complexes with metals and participate in multi-component reactions. These properties are explored through studies on their synthetic routes and potential applications in various fields, such as pharmaceuticals and material science (Yang et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
Spirocyclization of Pyridine Substrates
The synthesis of substituted 3,9-diazaspiro[5.5]undecanes, which are structurally related to the compound , can be efficiently achieved via intramolecular spirocyclization of 4-substituted pyridines. This method involves the in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile, showcasing a pathway that could potentially be applied or related to the synthesis of the specified compound (Parameswarappa & Pigge, 2011).
Potential Therapeutic Applications
CCR8 Antagonists
Diazaspiro[5.5]undecane derivatives have been explored as CCR8 antagonists, highlighting their potential utility in treating chemokine-mediated diseases, such as respiratory diseases including asthma, chronic obstructive pulmonary disease, and rhinitis (Dr. Peter Norman, 2007). These findings suggest possible immunological or anti-inflammatory applications for compounds within this class.
Chemical Reactions and Mechanisms
Functionalized Trifluoromethylated Diazaspiro[5.5]undecanes
The compound's class has been involved in the study of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes synthesis via one-pot multi-component reactions (MCRs). Such studies provide insight into the efficiency and yield of reactions involving similar complex spirocyclic compounds, potentially relevant to pharmaceutical synthesis (Jia Li et al., 2014).
Eigenschaften
IUPAC Name |
2-(2-hydroxypropyl)-9-pyrrolidin-1-ylsulfonyl-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O4S/c1-14(20)12-17-13-16(5-4-15(17)21)6-10-19(11-7-16)24(22,23)18-8-2-3-9-18/h14,20H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVNVRWWXUVKHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2(CCC1=O)CCN(CC2)S(=O)(=O)N3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B5538895.png)
![1-(2-chloro-6-fluorobenzyl)-4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5538896.png)
![3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5538905.png)
![5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B5538910.png)
![4-cyano-2-fluoro-N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5538912.png)
![2-(2-hydroxyethyl)-9-(4-methoxy-2,5-dimethylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538916.png)
![2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5538920.png)


![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538959.png)
![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538979.png)
![N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5538987.png)
![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)